2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate
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Overview
Description
2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate is a synthetic organic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of two ethyl groups at positions 2 and 4, a benzyl group at position 1, and two carboxylate groups at positions 2 and 4 of the imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction proceeds through the addition of the nickel catalyst to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative .
Another approach involves the use of N-heterocyclic carbenes as catalysts. This method typically involves the reaction of acetophenones with benzylic amines in the presence of an oxidant such as tert-butylhydroperoxide. The reaction conditions are mild and can tolerate a variety of functional groups, resulting in the formation of 1,2,4-trisubstituted imidazoles .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above. The choice of method depends on factors such as yield, cost, and scalability. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines
Scientific Research Applications
2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of the enzyme and preventing its normal function. It may also interact with receptors, modulating their activity and affecting downstream signaling pathways . The exact mechanism of action depends on the specific biological context and the target molecules involved.
Comparison with Similar Compounds
2,4-diethyl 1-benzyl-1H-imidazole-2,4-dicarboxylate can be compared with other imidazole derivatives, such as:
1-benzyl-2-aryl-1H-imidazole: Similar structure but with different substituents at positions 2 and 4.
2,4,5-trisubstituted imidazoles: Differ in the number and position of substituents on the imidazole ring.
4,5-diphenyl-imidazol-1,2,3-triazole: Contains additional triazole ring fused to the imidazole core.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and benzyl groups, along with carboxylate functionalities, makes it a versatile compound for various applications.
Properties
IUPAC Name |
diethyl 1-benzylimidazole-2,4-dicarboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-3-21-15(19)13-11-18(10-12-8-6-5-7-9-12)14(17-13)16(20)22-4-2/h5-9,11H,3-4,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTUYAIASLTVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=N1)C(=O)OCC)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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